Bienvenue dans la boutique en ligne BenchChem!

DMTr-4'-F-5-Me-U-CED phosphoramidite

19F NMR Spectroscopy RNA Structure Probing Oligonucleotide Analytics

Standard RNA/DNA phosphoramidites lack the specific nuclease resistance and conformational control of 4'-fluoro-modified sugars. This DMTr-4'-F-5-Me-U-CED building block solves that need. • 4'-Fluoro substitution forces C3'-endo (North) puckering for enhanced duplex stability without LNA-like helix distortion. • 5-Methyluridine increases hydrophobic stacking, modulating hybridization thermodynamics. • Enables direct 19F NMR monitoring of functional oligonucleotides without separate probes. • Incorporation efficiency comparable to native phosphoramidites under standard coupling conditions, minimizing protocol revalidation.

Molecular Formula C40H48FN4O8P
Molecular Weight 762.8 g/mol
Cat. No. B12413655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-4'-F-5-Me-U-CED phosphoramidite
Molecular FormulaC40H48FN4O8P
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1
InChIKeyGBZVFAZSDXDPCT-OLOZLZFKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-4'-F-5-Me-U-CED Phosphoramidite Specifications


DMTr-4'-F-5-Me-U-CED phosphoramidite (CAS: 2758388-05-3) is a chemically modified nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. It features a 4′-fluoro (4′-F) modification on the ribose sugar and a 5-methyl (5-Me) substitution on the uracil base, with standard 5′-O-DMTr protection and a CED (cyanoethyl diisopropyl) phosphoramidite reactive group. The 4′-F modification has been shown to constrain the ribose sugar in a North conformation [1], while the 5-Me modification is a naturally occurring epigenetic mark in tRNA and rRNA that contributes to base-pairing stability [2]. This phosphoramidite enables the site-specific incorporation of a dual-modified uridine analog into RNA oligonucleotides via standard automated synthesis protocols, facilitating studies on RNA structure, function, and therapeutic applications [3].

1
Modification 4′-fluoro-5-methyluridine phosphoramidite for solid-phase synthesis
2
Compatibility Standard coupling protocols; reported efficiency comparable to native deoxyribonucleoside phosphoramidites
3
Function Confers nuclease resistance without requiring additional 2′-modifications; enables 19F NMR probing
4
Conformation Predominantly C3′-endo sugar pucker; minimal impact on duplex thermal stability

DMTr-4'-F-5-Me-U-CED vs. Generic Alternatives


Substituting DMTr-4'-F-5-Me-U-CED phosphoramidite with unmodified uridine, 4′-F-U, or 5-Me-U phosphoramidites is scientifically invalid when the combined properties of enhanced nuclease resistance and a distinct 19F NMR probe are required. The 4′-fluoro modification introduces a sensitive 19F NMR handle with a chemical shift dispersion of ~4 ppm, enabling discrimination of RNA secondary structures [1], a feature absent in unmodified and 5-Me-only analogs. Concurrently, the 5-methyl group stabilizes the RNA duplex through enhanced base stacking and hydrophobic interactions [2]. Critically, studies on analogous 4′-C-modifications demonstrate that the 4′-α-epimers confer increased nuclease stability irrespective of the 2′-substituent [3]. A generic substitution would either lack the 19F NMR capability (if using 5-Me-U) or lose the duplex stabilization and natural epigenetic mimicry (if using 4′-F-U), thereby compromising the dual analytical and biological functionality that justifies procurement of this specific building block.

vs. LNA
Thermal shift mismatch: LNA modifications elevate Tm by 2–8°C per residue and induce A-form helix distortion; 4′-F modification maintains near-neutral thermal stability.
No 19F handle: LNA lacks fluorine; cannot serve as an NMR probe.
vs. 2′-OMe / 2′-F
Nuclease resistance dependency: 2′-OMe and 2′-F often require specific 2′-substitution patterns for stability; 4′-F provides nuclease resistance independently of 2′-modification.
Conformational bias differs: 2′-F may not replicate the C3′-endo preference or the structural resemblance to unmodified RNA observed with 4′-F.
vs. Unmodified U
Lack of nuclease resistance: Unmodified uridine offers no protection against exonuclease degradation, limiting in vivo research applications.

DMTr-4'-F-5-Me-U-CED Comparative Evidence


Nuclease Resistance via 4'-Fluoro Modification

The 4'-F modification in the target compound provides significantly broader 19F NMR chemical shift dispersion compared to the more common 2'-F modification, enhancing its utility as a sensitive probe for RNA secondary structure. The 4'F-U modification exhibits a chemical shift dispersion as large as 4 ppm, allowing clear discrimination between single-stranded RNA and various duplex forms (A-type, B-type, mismatched). In contrast, the 2'F-U modification exhibits a dispersion of less than 1 ppm under comparable conditions [1].

Nuclease Resistance
Head-to-head
4′α-F siRNA: increased nuclease stability across all 2′-substitution contexts (H, F, OMe); 4′β-epimer strongly destabilizing.
Supports nuclease-resistant design without dependence on specific 2′-modification.
Exonuclease assays; stereochemistry critical.
19F NMR Spectroscopy RNA Structure Probing Oligonucleotide Analytics

Thermal Stability: 4'-Fluoro vs. LNA

The incorporation efficiency of DMTr-4'-F-5-Me-U-CED phosphoramidite during automated solid-phase synthesis is comparable to that of native deoxyribonucleoside phosphoramidites. The compound acts as efficiently as the incorporation of native deoxyribonucleoside phosphoramidites under standard synthesis conditions [1]. This establishes that the dual 4'-F and 5-Me modifications do not introduce steric or electronic penalties that compromise stepwise coupling yield, a critical procurement consideration for modified building blocks.

Thermal Stability vs. LNA
Cross-study comparable
4′α-F: minimal ΔTm effect; LNA: +2 to +8°C per modification; 4′β-epimer: strongly destabilizing.
Avoids hyper-stabilization and A-form helix distortion seen with LNA.
UV melting at 260 nm.
Oligonucleotide Synthesis Phosphoramidite Chemistry Process Development

Incorporation Efficiency vs. Native Phosphoramidites

While direct nuclease stability data for the specific 4'-F-5-Me-U modification are not available in primary literature, robust class-level evidence from structurally related 4'-C-modified uridines establishes a strong inference of enhanced nuclease resistance. Studies on 4'-Cα-OMe-uridine and 4'-Cα-Me-uridine monomers incorporated into siRNAs demonstrate that the 4'α-epimers confer increased nuclease stability irrespective of the 2'-substituent (whether H, F, or OMe) [1]. The 4'β-epimers, while thermally destabilizing, afford complete resistance against exonucleases with both phosphate and phosphorothioate backbones [1].

Incorporation Efficiency
Class-level
Vendor reports: coupling efficiency comparable to native deoxyribonucleoside phosphoramidites under standard conditions.
May support standard synthesis protocols without extended coupling times or specialized activators.
Supplier data; verify per lot.
Nuclease Stability RNA Therapeutics siRNA Design

DMTr-4'-F-5-Me-U-CED Application Scenarios


Nuclease-Resistant siRNA with Neutral Tm

The ~4 ppm 19F NMR chemical shift dispersion of the 4'-F modification [1] makes DMTr-4'-F-5-Me-U-CED the building block of choice for preparing RNA oligonucleotides designed for 19F NMR-based structural studies. This application scenario is specifically justified by the quantitative advantage over 2'-F modifications (<1 ppm dispersion). The broad dispersion enables unambiguous discrimination of single-stranded regions, A-form and B-form duplexes, and mismatched base pairs, allowing researchers to monitor RNA folding, ligand-induced conformational changes, and enzyme-mediated processing events with superior spectral resolution. The 5-methyl group provides additional stabilization of the duplex, ensuring that the modified nucleotide does not significantly perturb the native RNA structure being studied.

Functional siRNA with 19F NMR Analysis

Based on class-level evidence that 4'-C-modifications confer increased nuclease resistance [2], DMTr-4'-F-5-Me-U-CED is scientifically indicated for synthesizing RNA probes, siRNAs, or aptamers intended for use in nuclease-rich environments such as cell culture media, serum, or in vivo models. The inferred enhanced stability, combined with the proven native-like coupling efficiency [3], allows researchers to produce full-length modified oligonucleotides in acceptable yields without extensive protocol re-optimization. This scenario is particularly relevant for therapeutic siRNA development, where both stability and the natural 5-methyluridine epitranscriptomic mark (which reduces immunogenicity) are critical design parameters.

High-Yield Synthesis Using Standard Protocols

The compound enables the site-specific installation of a dual modification (4'-F and 5-Me) that mimics the natural 5-methyluridine (m5U) epitranscriptomic mark while simultaneously providing a 19F NMR or mass spectrometry handle. This is uniquely valuable for generating well-defined RNA standards used in the development and validation of RNA modification mapping techniques such as LC-MS/MS, nanopore sequencing, or bisulfite sequencing. Unmodified or singly-modified analogs cannot serve this dual role, making DMTr-4'-F-5-Me-U-CED a distinct procurement requirement for core facilities and research groups developing next-generation epitranscriptomic analysis pipelines.

Application
Selection Property
Validation Focus
Nuclease-resistant siRNA research models
Neutral thermal stability profile; nuclease resistance independent of 2′-modification
Verify exonuclease stability and Tm shift per modification in duplex context
19F NMR structural biology studies
19F NMR probe with native-like RNA conformation
Confirm 19F chemical shift sensitivity and structural resemblance to unmodified RNA
High-throughput oligonucleotide synthesis
Coupling efficiency comparable to native phosphoramidites under standard protocols
Validate incorporation yield and crude purity; monitor lot-specific performance
Antiviral target validation and SAR studies
4′-fluoro-5-methyluridine scaffold for modified oligonucleotide library synthesis
Assess target engagement and mechanistic responses in model systems; not for therapeutic use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMTr-4'-F-5-Me-U-CED phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.